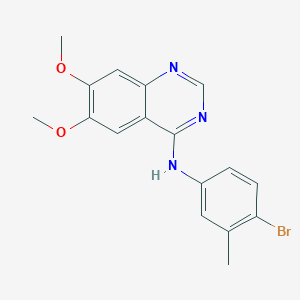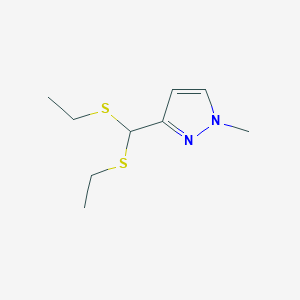
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine, also known as BIBX1382, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR pathway plays a critical role in cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. Therefore, BIBX1382 has been extensively studied for its potential as an anticancer agent.
Wirkmechanismus
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine selectively targets and inhibits the EGFR tyrosine kinase, which is overexpressed in many cancer cells. By inhibiting EGFR signaling, this compound blocks downstream signaling pathways involved in cell proliferation, differentiation, and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits EGFR phosphorylation, downstream signaling pathways, and cell cycle progression. Physiologically, this compound induces apoptosis, inhibits tumor growth, and enhances the efficacy of radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine in lab experiments is its selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. Additionally, this compound has been extensively studied and characterized, making it a well-established tool for studying EGFR signaling. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine. One area of interest is the development of this compound analogs with improved potency and selectivity. Additionally, this compound may have potential as a therapeutic agent for the treatment of various cancers, either as a monotherapy or in combination with other therapies. Further studies are also needed to investigate the potential off-target effects of this compound and to identify other molecular targets for this compound.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine involves a series of chemical reactions, starting with the condensation of 4-bromo-3-methylphenylamine with 2,3-dimethoxybenzaldehyde to form 2-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with 2-nitrobenzoyl chloride to produce 2-(4-bromo-3-methylphenyl)-3,4-dimethoxy-2-nitrobenzophenone. Reduction of the nitro group with zinc and ammonium chloride followed by cyclization with potassium tert-butoxide results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been extensively studied in scientific research, particularly in the field of oncology. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck squamous cell carcinoma. Additionally, this compound has been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential adjuvant therapy.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-10-6-11(4-5-13(10)18)21-17-12-7-15(22-2)16(23-3)8-14(12)19-9-20-17/h4-9H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQKIIAMLVIQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791797.png)
![[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol](/img/structure/B2791800.png)
![3-amino-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2791801.png)


![Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2791806.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2791809.png)
![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![tert-butyl 4-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2791812.png)

![5-(2-(4-chlorophenyl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2791817.png)